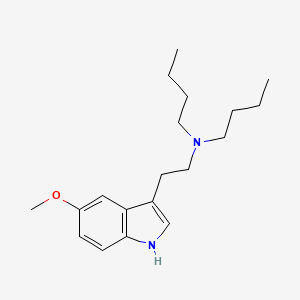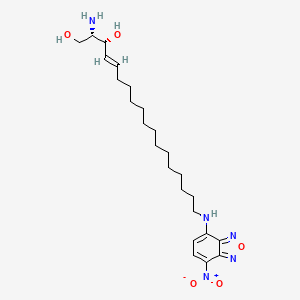
NBD Sphingosine
Overview
Description
NBD Sphingosine, also known as omega (7-nitro-2-1,3-benzoxadiazol-4-yl) (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, is a biologically active derivative of sphingosine. It is tagged with a fluorescent nitrobenzoxadiazole group, making it a valuable tool in biochemical research. Sphingosine itself is a bioactive lipid formed from the breakdown of ceramide and serves as a precursor to sphingosine-1-phosphate .
Mechanism of Action
NBD Sphingosine, also known as (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol, is a biologically active derivative of sphingosine that is tagged with a fluorescent nitrobenzoxadiazole (NBD) group . This compound plays a significant role in various biological processes, and its mechanism of action is multifaceted.
Target of Action
This compound primarily targets the sphingosine kinases SPHK1 and SPHK2 . These enzymes are responsible for the phosphorylation of sphingosine, converting it into sphingosine-1-phosphate . The sphingosine kinases are expressed in all human tissues, with the highest levels of SPHK1 found in the lungs, spleen, and leukocytes, and the highest levels of SPHK2 found in the kidneys and liver .
Mode of Action
This compound interacts with its targets by serving as a substrate for the sphingosine kinases . The fluorescent tag allows researchers to monitor the activity of these kinase enzymes in real time . The compound’s interaction with its targets results in the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity .
Biochemical Pathways
The biochemical pathway affected by this compound is the sphingolipid biosynthesis pathway . This pathway begins with the formation of 3-keto-dihydrosphingosine by serine palmitoyltransferase (SPT). The 3-keto-dihydrosphingosine is then reduced to form dihydrosphingosine, which is acylated by a ceramide synthase (CerS) to form dihydroceramide .
Pharmacokinetics
The compound’s fluorescent properties make it a useful tool for studying the activity of sphingosine kinases .
Result of Action
The result of this compound’s action is the production of sphingosine-1-phosphate, a molecule with anti-apoptotic and proliferative activity . This molecule plays a crucial role in cell regulation and has been linked to various diseases, including cancers .
Action Environment
This compound exhibits environmental sensitivity, which means its action, efficacy, and stability can be influenced by environmental factors . Its high reactivity toward amines and biothiols, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size all facilitate biomolecular sensing and self-assembly .
Biochemical Analysis
Biochemical Properties
NBD Sphingosine exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing . It has been used to study the cellular localization and metabolism of sphingosine in HeLa cells .
Cellular Effects
This compound has been found to inhibit the proliferation of various cell types, including HCT116, PC3, HEK293T, and HFE-145 cells . It influences cell function by modulating signal transduction pathways and affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exhibits high reactivity towards amines and biothiols, leading to distinct colorimetric and fluorescent changes . This property allows it to be used for site-specific protein labeling and for the detection of enzyme activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NBD Sphingosine involves several steps. One efficient method includes the following steps:
Starting Material: Sphingosine (d18:1).
Reagents: Nitrobenzoxadiazole (NBD) group.
Conditions: The reaction typically involves refluxing in ethanol with sodium carbonate as a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using techniques such as solid-phase extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: NBD Sphingosine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sphingosine-1-phosphate.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: The NBD group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like Dess-Martin periodinane.
Substitution: Typically involves nucleophiles such as amines under mild conditions.
Major Products:
Oxidation: Sphingosine-1-phosphate.
Substitution: Various NBD-substituted derivatives.
Scientific Research Applications
NBD Sphingosine is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Helps in monitoring the activity of sphingosine kinases and other enzymes.
Medicine: Investigated for its role in apoptosis and cancer research.
Industry: Utilized in the development of biosensors and diagnostic tools
Comparison with Similar Compounds
Sphingosine: The parent compound, lacking the NBD group.
Sphinganine: A saturated analog of sphingosine.
Ceramide: A precursor to sphingosine, involved in cell signaling.
Uniqueness of NBD Sphingosine: this compound is unique due to its fluorescent properties, which allow real-time monitoring of biochemical processes. This makes it a valuable tool in research, particularly in studying enzyme activities and cellular dynamics .
Properties
IUPAC Name |
(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPKRTMFDMJV-HCEDEFRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
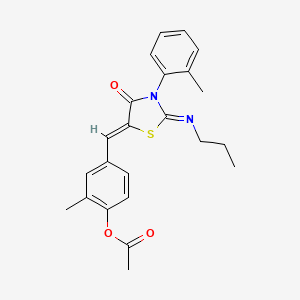
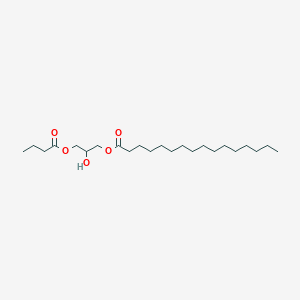

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
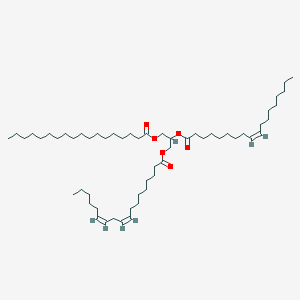
![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)
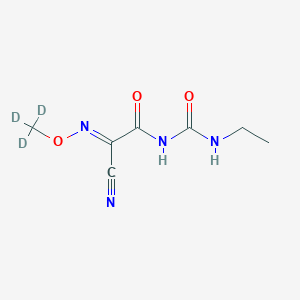
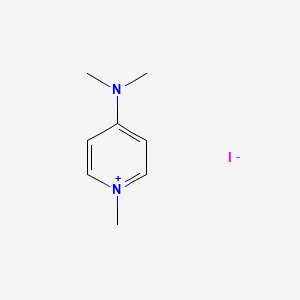
![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
